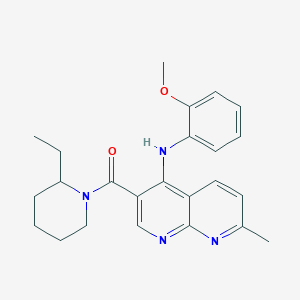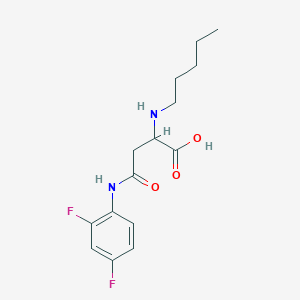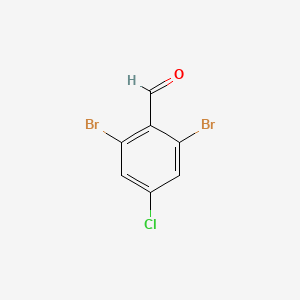![molecular formula C18H19ClN4O4S B2733481 [5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate CAS No. 877236-77-6](/img/structure/B2733481.png)
[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate is an intriguing chemical structure known for its unique characteristics and applications. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds to provide a comprehensive understanding of its significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate involves a multi-step process:
Initial Synthesis: : Begins with the formation of 1-ethyl-1H-1,3-benzodiazol-2-yl through the reaction of benzene derivatives with an alkylating agent under controlled conditions.
Introduction of Dimethylsulfamoyl Group: : This step typically involves sulfamoylation reactions using dimethyl sulfamoyl chloride in the presence of a base, such as pyridine, to introduce the dimethylsulfamoyl group.
Formation of Chloropyridine Carboxylate: : The next step includes reacting chloropyridine-3-carboxylic acid with the benzodiazole derivative. This esterification process often requires a catalyst, like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production may utilize streamlined and optimized synthetic routes to enhance yield and reduce production costs. Typically, large-scale reactors and continuous flow systems are employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target specific functional groups, such as the nitro group, to yield amines.
Substitution: : The compound may participate in nucleophilic or electrophilic substitution reactions, which can introduce various substituents onto the benzodiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: : Reagents like halogenating agents (N-bromosuccinimide, N-chlorosuccinimide) or organolithium compounds facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions employed, often resulting in various derivatives, such as alkylated or halogenated compounds.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and stability make it valuable for developing new catalysts and ligands.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for investigating biological pathways.
Medicine
Medicinally, this compound and its analogs are explored for therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industrial applications, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action involves the interaction with specific molecular targets, often proteins or enzymes, leading to modulation of their activity. The presence of the benzodiazole and pyridine moieties allows it to bind to various active sites, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
[5-(methylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate: : This compound differs by having a methylsulfamoyl instead of dimethylsulfamoyl group.
[5-(dimethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate: : The ethyl group is replaced by a propyl group.
[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-bromopyridine-3-carboxylate: : Features a bromine atom instead of chlorine.
Uniqueness
The distinct combination of the dimethylsulfamoyl and 2-chloropyridine-3-carboxylate groups, along with the benzodiazole core, imparts unique properties to this compound, such as enhanced reactivity and potential biological activity, setting it apart from its analogs.
属性
IUPAC Name |
[5-(dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4S/c1-4-23-15-8-7-12(28(25,26)22(2)3)10-14(15)21-16(23)11-27-18(24)13-6-5-9-20-17(13)19/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPMYDFLGBGLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2733398.png)
![(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2733399.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)


![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)
![1-(2-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2733415.png)


![3-chloro-4-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2733418.png)
![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)
